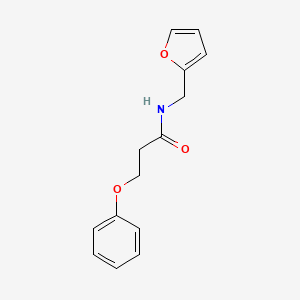

![molecular formula C13H9Cl2NO3S B5557300 methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate and its analogues involves modifying the thiophene nucleus with various electron-withdrawing or electron-releasing groups. This modification is crucial in determining the activity of these molecules, particularly in enhancing the A(1) adenosine receptor allosteric activity. Compounds with aryl groups at the thiophene C-5 position showed significant activity in binding and functional experiments (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate derivatives is characterized by a thiophene ring substituted by various groups, which significantly influences their chemical properties and interactions. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed stabilization by intra- and intermolecular N-H···O hydrogen bonds, showcasing the importance of molecular geometry in the stability of these compounds (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate derivatives are diverse, reflecting their chemical versatility. For example, reactions with primary amines, hydrazine, and phenylhydrazine lead to the formation of [3,2-d]4(3H)thienopyrimidinones, indicating the reactivity of the ester and imidate groups within these molecules (Hajjem et al., 2010).

Applications De Recherche Scientifique

Synthesis and Characterization

A study focused on the synthesis and characterization of substituted thiophen derivatives, showcasing the chemical reactions and methodologies used to create complex thiophene-based molecules. Such studies highlight the versatility and potential applications of thiophene compounds in creating new materials and pharmaceuticals (Sedlák et al., 2008).

Genotoxic and Carcinogenic Potentials

Research on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, utilizes in vitro and in silico methodologies. This study illustrates the importance of assessing the safety profiles of thiophene derivatives, especially those intended for use in pharmaceuticals (Lepailleur et al., 2014).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, providing insights into the molecular configuration and intermolecular interactions of thiophene derivatives. Understanding the crystal structure is crucial for the development of materials and drugs with specific properties (Vasu et al., 2004).

New Synthetic Routes

A study introduced new synthetic routes to access [3,2-d]4(3H)thienopyrimidinones from methyl 3-amino-2-thiophene carboxylate. Exploring novel synthetic pathways can lead to the discovery of new compounds with unique properties and applications (Hajjem et al., 2010).

Pharmaceutical Applications

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This indicates the potential of thiophene derivatives in developing targeted cancer therapies (Thomas et al., 2017).

Propriétés

IUPAC Name |

methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTNJHQHNQQEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)

![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)